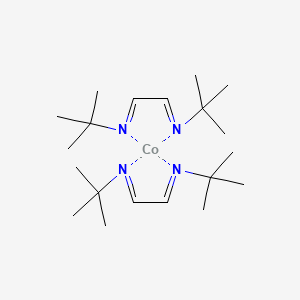

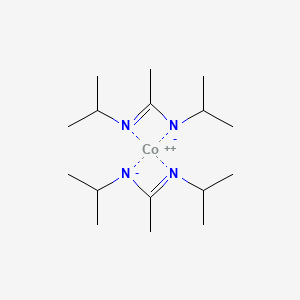

Bis(N,N'-di-i-propylacetamidinato)cobalt(II), 98% (99.99%-Co) (Co(iPr-MeAMD)2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bis(N,N’-di-i-propylacetamidinato)cobalt(II) is a precursor used for the atomic layer deposition of metals, nitrides, and oxides . It has been used in the fabrication of powder materials for applications in many areas other than microelectronics .

Chemical Reactions Analysis

Bis(N,N’-di-i-propylacetamidinato)cobalt(II) has been used as a precursor in the atomic layer deposition (ALD) process. For instance, cobalt sulfide was deposited onto a MOF material named NU-1000 using Bis(N,N’-di-i-propylacetamidinato)cobalt(II) and H2S as precursors .Physical And Chemical Properties Analysis

Bis(N,N’-di-i-propylacetamidinato)cobalt(II) appears as green crystals. It has a melting point of 84 °C and sublimes at 50°C . The compound is not soluble in water .Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Configurations : Cobalt(II) complexes, including those similar to Bis(N,N'-di-i-propylacetamidinato)cobalt(II), have been studied extensively for their configurations and coordination chemistry. For instance, studies have shown that cobalt(II) compounds with Schiff bases derived from salicylaldehyde and aromatic amines have a tetrahedral configuration around the cobalt(II) ion in non-donor solvents and in the solid state (Nishikawa & Yamada, 1965). Similar studies on cobalt(II) complexes derived from 3-methoxysalicylaldehyde and amines provide insights into the octahedral configuration of these compounds in pyridine (Yoshida & Yamada, 1967).

Solvatochromism and Electronic Spectroscopy : The solution properties and solvatochromism of bis(N-2-pyridyl-salicylaldiminato)cobalt(II) have been characterized, indicating a tetrahedral geometry for the complex in solid state and in various solvents. Electronic spectroscopy has been utilized to determine ligand-field parameters and color changes (Kurzak, Kuźniarska-Biernacka, & Freire, 2010).

Catalytic Applications in Organic Chemistry : Bis(imino)pyridine cobalt methyl complexes have been shown to be active for catalytic hydroboration of alkenes, demonstrating high activity and selectivity. This research highlights the potential of cobalt complexes in facilitating hydrofunctionalization of organic molecules (Obligacion & Chirik, 2013).

Synthesis and Characterization of Cobalt Complexes : Various cobalt complexes have been synthesized and characterized, revealing insights into their crystal structures and properties. For example, the synthesis and characterization of cobalt(II) coordination polymers have been studied, providing valuable information on their preparation, crystal structure, and magnetic properties (Fabelo et al., 2008).

Oxygen-Carrying Properties : Some cobalt complexes have been identified as reversible oxygen-carrying compounds, which is significant in understanding the interaction between cobalt complexes and oxygen molecules (Wang & Schaefer, 1969).

Electrochemical Reactivity : The electrochemical reactivity of cobalt complexes, such as oxidative addition and C–H activation chemistry with a PNP pincer-ligated cobalt complex, has been explored, showcasing the potential of cobalt complexes in redox chemistry (Semproni, Atienza, & Chirik, 2014).

Wirkmechanismus

Target of Action

Bis(N,N’-di-i-propylacetamidinato)cobalt(II), also known as MFCD08459350 or Co(iPr-MeAMD)2, is primarily used as a precursor in the atomic layer deposition (ALD) of metals, nitrides, and oxides . Its primary targets are the surfaces of materials where these depositions are desired.

Mode of Action

The compound interacts with its targets through a process known as atomic layer deposition. In this process, the compound is vaporized and then deposited onto a surface in a layer-by-layer fashion. This allows for precise control over the thickness of the deposited layers .

Biochemical Pathways

This process can be used to create thin films of metals, nitrides, and oxides, which have applications in various fields such as electronics and materials science .

Result of Action

The molecular and cellular effects of Bis(N,N’-di-i-propylacetamidinato)cobalt(II) are primarily seen in the formation of thin films on surfaces. These films can have various properties depending on the specific metals, nitrides, or oxides being deposited .

Action Environment

The action of Bis(N,N’-di-i-propylacetamidinato)cobalt(II) can be influenced by environmental factors such as temperature and pressure. For instance, the compound is known to be air and moisture sensitive . It’s also worth noting that the compound is stable at room temperature but may decompose at high temperatures .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Bis(N,N’-di-i-propylacetamidinato)cobalt(II) is often used as a catalyst in various organic synthesis reactions, including hydrogenation, reduction, and cross-coupling reactions

Molecular Mechanism

It is known to be a precursor with metal nitrogen bonds used for the atomic layer deposition of metals, nitrides, and oxides

Eigenschaften

IUPAC Name |

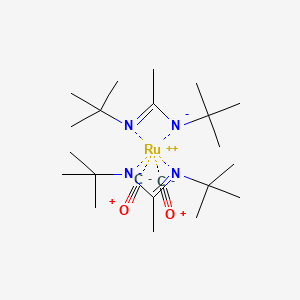

cobalt(2+);(C-methyl-N-propan-2-ylcarbonimidoyl)-propan-2-ylazanide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H17N2.Co/c2*1-6(2)9-8(5)10-7(3)4;/h2*6-7H,1-5H3;/q2*-1;+2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJSAIZRJFXGKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[N-]C(=NC(C)C)C.CC(C)[N-]C(=NC(C)C)C.[Co+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34CoN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]propanoate](/img/structure/B6303227.png)

![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I), 98% IPrMeAuCl](/img/structure/B6303270.png)